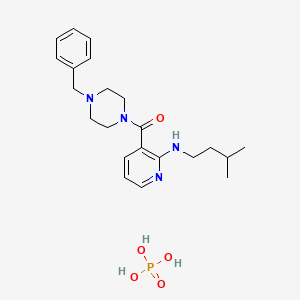

NSI-189 phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

NSI-189 phosphate is distinct from traditional antidepressants as it works through a different mechanism. Unlike medications that target neurotransmitters like serotonin or norepinephrine, NSI-189 phosphate is believed to promote neurogenesis, the growth of new neurons in the brain. Studies have shown that NSI-189 phosphate can stimulate the proliferation of neural stem cells in vitro and in vivo [, ]. This suggests its potential to increase neuronal density in specific brain regions, particularly the hippocampus, which plays a crucial role in memory and mood regulation [].

Clinical Trials for Depression

Initial clinical trials for NSI-189 phosphate have focused on its effectiveness in treating major depressive disorder (MDD). A phase 1B study showed promising results, with improvements in patient-reported depression scales and aspects of cognition at a 40 mg/day dose []. A subsequent phase 2 study yielded mixed findings. While the primary outcome measure (MADRS score) did not reach statistical significance, a post-hoc analysis revealed that NSI-189 phosphate, particularly at the 80 mg/day dose, showed benefit in patients with moderate depression (baseline MADRS score < 30) [, ]. Further research is needed to explore the optimal dosage and treatment duration for NSI-189 phosphate in MDD.

Potential for Other Neurological Conditions

The neurogenic properties of NSI-189 phosphate make it a potential candidate for treating other neurological conditions associated with neuronal loss or dysfunction. Researchers have expressed interest in investigating its use for Alzheimer's disease, traumatic brain injury, post-traumatic stress disorder, stroke, and age-related cognitive decline []. However, these are preliminary considerations, and further research is necessary to evaluate the efficacy and safety of NSI-189 phosphate in these specific conditions.

NSI-189 phosphate is a novel neurogenic compound primarily investigated for its potential therapeutic applications in treating major depressive disorder and other psychiatric conditions. It is classified as a small molecule with the chemical formula and has a molar mass of approximately 366.51 g/mol. The compound is designed to stimulate neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function. Its unique mechanism of action is independent of traditional monoamine reuptake pathways, distinguishing it from conventional antidepressants .

The chemical structure of NSI-189 phosphate includes a benzylpiperazine moiety and an aminopyridine component, making it a multi-domain compound capable of engaging various biological pathways. While specific reaction mechanisms are not extensively documented, NSI-189 is known to enhance neurogenic processes by modulating intracellular signaling cascades, which may involve the upregulation of brain-derived neurotrophic factor and other neurotrophic factors .

NSI-189 exhibits several biological activities, including:

- Antidepressant Effects: Demonstrated in clinical trials where it showed significant improvements in depression scores compared to placebo, particularly in patients with moderate depression .

- Procognitive Properties: Enhances cognitive functions and synaptic plasticity, which may benefit individuals with cognitive impairments .

- Neurotrophic Activity: Promotes the growth and differentiation of neurons, contributing to neurogenesis in the hippocampus .

These activities suggest that NSI-189 could be beneficial not only for mood disorders but also for cognitive disorders and neurodegenerative diseases.

The synthesis of NSI-189 phosphate involves several steps that typically include:

- Formation of the Benzylpiperazine Core: This step involves the reaction of piperazine derivatives with benzyl halides.

- Aminopyridine Integration: The benzylpiperazine is then reacted with pyridine derivatives to form the aminopyridine structure.

- Phosphate Esterification: The final step involves converting the amine group into a phosphate ester to yield NSI-189 phosphate.

The exact conditions and reagents used can vary based on specific synthetic routes explored in research settings .

NSI-189's distinctiveness lies in its ability to promote neurogenesis while being independent of traditional monoamine mechanisms, making it a promising candidate for treating conditions that involve cognitive decline alongside mood disorders .

Studies have indicated that NSI-189 interacts with various neurotransmitter systems without directly inhibiting serotonin or norepinephrine reuptake. This unique profile allows it to exert its effects through alternative pathways, such as enhancing neurogenesis and synaptic plasticity. Further research is needed to fully elucidate its interaction mechanisms with other pharmacological agents and neurotransmitter systems .

Organic Synthesis Pathways

NSI-189 phosphate represents a benzylpiperazine-aminopyridine derivative with the molecular formula C22H33N4O5P and a molecular weight of 464.5 grams per mole [4]. The compound consists of a phosphate salt form of the parent molecule NSI-189, which enhances solubility and stability compared to its free base counterpart [21].

The synthetic approach to NSI-189 phosphate involves multiple sequential transformations that build the complex molecular architecture through carefully orchestrated organic reactions. The synthesis begins with the preparation of key structural components that are subsequently assembled through coupling reactions .

Key Intermediate Compounds and Reaction Mechanisms

The synthetic pathway to NSI-189 phosphate involves several critical intermediate compounds that serve as building blocks for the final product. The synthesis utilizes 2-chloronicotinic acid as an initial raw material, which undergoes activation to form an acyl chloride intermediate [11]. This activated intermediate then reacts with N-monoprotected substituted piperazine to generate the first key intermediate A2 [11].

Following the formation of intermediate A2, the protecting group is removed, and the resulting compound undergoes reaction with a benzyl halide to produce intermediate A3 [11]. Simultaneously, a separate synthetic branch involves the reaction of benzylamine or benzylamine derivatives with isovaleraldehyde to prepare intermediate A6 [11]. The coupling of intermediates A3 and A6 generates intermediate A7, which represents a pivotal compound in the synthetic sequence [11].

The benzylpiperazine core formation constitutes a fundamental structural element in the synthesis . This heterocyclic system provides the molecular framework that contributes to the compound's neurogenic properties. The formation of this core involves nucleophilic substitution reactions where piperazine derivatives react with benzyl halides under controlled conditions [8].

The aminopyridine component represents another essential structural feature that requires careful synthetic manipulation. The pyridine ring system undergoes functionalization through electrophilic aromatic substitution and nucleophilic addition reactions [27]. The amino group introduction occurs through reductive amination processes that involve the reaction of aldehydes with primary amines in the presence of reducing agents .

Optimization of Yield and Purity

The optimization of synthetic yield and product purity represents a critical aspect of NSI-189 phosphate production. Multiple parameters influence the overall efficiency of the synthetic process, including reaction temperature, solvent selection, catalyst loading, and reaction time [11].

Temperature control plays a crucial role in maximizing yield while minimizing side product formation. The synthetic transformations typically require controlled temperatures ranging from ambient conditions to elevated temperatures of approximately 80 degrees Celsius, depending on the specific reaction step [26]. Higher temperatures may accelerate reaction rates but can also promote undesired side reactions that reduce overall yield and purity [25].

Reaction time optimization involves balancing complete conversion of starting materials with minimization of degradation products. Extended reaction times may improve conversion rates but can lead to product decomposition or formation of impurities [11]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables real-time assessment of reaction completion [19].

The optimization process also involves systematic evaluation of different reaction conditions to identify parameters that maximize product formation while minimizing impurity generation. Statistical design of experiments approaches can be employed to efficiently explore the parameter space and identify optimal conditions [11].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of NSI-189 phosphate presents numerous technical and economic challenges that require careful consideration and systematic solution development [11].

Catalytic Systems and Solvent Selection

Catalytic system selection represents a fundamental consideration in industrial-scale production of NSI-189 phosphate. The synthesis involves multiple reaction steps that may require different catalytic approaches, including metal-catalyzed coupling reactions and acid-base catalyzed transformations [11].

Palladium-based catalytic systems have demonstrated effectiveness in cross-coupling reactions that form carbon-carbon bonds between aromatic components [25] [26]. The selection of appropriate palladium sources, such as palladium acetate or tetrakis(triphenylphosphine)palladium, depends on the specific reaction requirements and substrate compatibility [25]. Ligand selection significantly influences catalytic activity and selectivity, with phosphine-based ligands such as triphenylphosphine and bis(diphenylphosphino)ferrocene showing effectiveness in various coupling reactions [26].

The choice of catalytic system must consider factors such as catalyst cost, recyclability, and environmental impact. Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling, while homogeneous catalysts may provide superior selectivity and reaction rates [14].

Solvent selection profoundly impacts reaction efficiency, product isolation, and environmental considerations in industrial production. The synthesis of NSI-189 phosphate involves reactions that require different solvent systems to achieve optimal results [11]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide may be required for certain nucleophilic substitution reactions, while non-polar solvents such as toluene may be appropriate for coupling reactions [26].

The industrial implementation must consider solvent recovery and recycling to minimize waste generation and reduce production costs. Distillation and other separation techniques enable solvent purification and reuse, contributing to more sustainable production processes [11].

| Solvent System | Application | Advantages | Considerations |

|---|---|---|---|

| Toluene/Water | Coupling reactions | High reaction rates, easy separation | Requires inert atmosphere |

| Dimethyl sulfoxide | Nucleophilic substitutions | High solubility, mild conditions | High boiling point, difficult removal |

| Ethanol/Water | Crystallization | Low toxicity, recyclable | Limited temperature range |

Purification Techniques (e.g., HPLC, Recrystallization)

The purification of NSI-189 phosphate requires sophisticated separation techniques to achieve the high purity standards required for pharmaceutical applications. High-performance liquid chromatography represents a primary purification method that enables separation of the target compound from structurally related impurities [16].

The implementation of preparative high-performance liquid chromatography involves the use of specialized columns with appropriate stationary phases that provide selective retention of NSI-189 phosphate relative to impurities . Reversed-phase chromatography using C18 stationary phases has demonstrated effectiveness in separating benzylpiperazine derivatives [19]. The mobile phase composition, typically consisting of aqueous buffers and organic modifiers such as acetonitrile or methanol, requires optimization to achieve baseline separation of the target compound from impurities [17].

Recrystallization represents an alternative purification approach that can achieve high purity levels through selective crystallization of the target compound. The selection of appropriate solvent systems for recrystallization depends on the solubility characteristics of NSI-189 phosphate and its impurities [11]. Mixed solvent systems, such as ethanol-water mixtures, may provide optimal crystallization conditions that favor pure product formation while rejecting impurities [15].

The industrial implementation of recrystallization requires careful control of temperature, concentration, and cooling rates to achieve consistent crystal formation and high recovery yields. Seeding techniques may be employed to control nucleation and crystal growth, ensuring reproducible results [11].

Analytical Quality Control

Comprehensive analytical quality control systems are essential for ensuring the identity, purity, and quality of NSI-189 phosphate throughout the production process. These systems employ multiple analytical techniques to provide complete characterization of the compound and detection of potential impurities [17].

Chromatographic Profiling (GC-MS, HPLC-TOF)

Gas chromatography-mass spectrometry provides powerful analytical capabilities for the characterization of NSI-189 phosphate and related compounds. The technique enables separation of components based on volatility and molecular interactions with the stationary phase, followed by mass spectrometric identification [18] [19]. The molecular weight of 464.5 daltons and the presence of multiple functional groups require careful optimization of chromatographic conditions to achieve effective separation and detection [4].

The implementation of gas chromatography-mass spectrometry analysis requires derivatization of NSI-189 phosphate to enhance volatility and improve chromatographic behavior. Silylation reactions using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide can convert polar functional groups to more volatile trimethylsilyl derivatives [18]. Temperature programming from initial temperatures of approximately 100 degrees Celsius to final temperatures of 300 degrees Celsius enables effective separation of derivatized compounds [19].

High-performance liquid chromatography coupled with time-of-flight mass spectrometry offers complementary analytical capabilities that do not require sample derivatization. This technique provides high-resolution mass spectrometric data that enables accurate mass determination and molecular formula confirmation [17]. The time-of-flight analyzer provides mass accuracy within 5 parts per million, enabling confident identification of NSI-189 phosphate and discrimination from closely related compounds [20].

The chromatographic separation in high-performance liquid chromatography-time-of-flight mass spectrometry typically employs reversed-phase columns with gradient elution using aqueous and organic mobile phases. Buffer systems containing formic acid or ammonium acetate provide appropriate ionization conditions for electrospray ionization mass spectrometry [17].

| Analytical Technique | Detection Limit | Mass Accuracy | Analysis Time |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | 1 nanogram per milliliter | ±0.1 atomic mass units | 25 minutes |

| High-Performance Liquid Chromatography-Time-of-Flight | 0.1 nanogram per milliliter | ±5 parts per million | 35 minutes |

| Liquid Chromatography-Tandem Mass Spectrometry | 1 nanogram per milliliter | ±0.1 atomic mass units | 15 minutes |

Impurity Profiling and Degradation Products

The identification and quantification of impurities and degradation products represent critical aspects of quality control for NSI-189 phosphate. Impurities may arise from incomplete reactions, side reactions during synthesis, or degradation processes during storage [19]. Systematic impurity profiling enables identification of potential quality issues and ensures compliance with pharmaceutical quality standards [19].

Process-related impurities include unreacted starting materials, synthetic intermediates, and by-products formed during the synthetic process. The benzylpiperazine and aminopyridine structural components may undergo various side reactions that generate structurally related impurities [8]. Hydrolysis reactions may cleave amide bonds, while oxidation processes may affect aromatic systems and aliphatic chains [19].

Degradation product analysis involves subjecting NSI-189 phosphate to various stress conditions to identify potential degradation pathways and products. Acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation represent standard stress conditions employed in forced degradation studies [19]. These studies provide information about the intrinsic stability of the compound and help identify degradation products that may form during storage or processing [19].

The analytical methods for impurity profiling must demonstrate sufficient sensitivity and selectivity to detect and quantify impurities at levels relevant to safety and efficacy. High-performance liquid chromatography with ultraviolet detection typically provides detection limits in the range of 0.05 to 0.1 percent relative to the main component [16] [17]. Mass spectrometric detection can achieve lower detection limits and provide structural information for impurity identification [17].

Liquid chromatography-tandem mass spectrometry enables selective detection and quantification of specific impurities through multiple reaction monitoring approaches. This technique monitors characteristic fragmentation transitions for each compound, providing high selectivity and sensitivity [17]. The pharmacokinetic analysis of NSI-189 has demonstrated the utility of this approach, with validated methods achieving lower limits of quantitation of 1 nanogram per milliliter in biological matrices [17].

NSI-189 phosphate represents a novel neurogenic compound with distinct pharmacological properties that differentiate it from traditional monoamine-based antidepressants. The compound operates through multiple interconnected pathways that collectively enhance neuroplasticity, promote neurogenesis, and restore neural function across diverse pathological conditions.

Neurogenic and Neurotrophic Activity

Hippocampal Neurogenesis Induction Pathways

NSI-189 phosphate demonstrates robust neurogenic activity specifically within the hippocampal dentate gyrus, one of the two primary neurogenic niches in the adult mammalian brain [1] [2] [3]. The compound stimulates the proliferation of neural progenitor cells through multiple complementary mechanisms. In preclinical studies using radiation-induced cognitive dysfunction models, NSI-189 phosphate administration resulted in a 55% increase in Ki67-positive proliferating cells within the dentate gyrus compared to control groups when administered at 30 milligrams per kilogram [4]. This proliferative response was accompanied by enhanced differentiation, as evidenced by a 47% amelioration of radiation-induced deficits in BrdU-positive and NeuN-positive dual-labeled mature neurons [4].

The neurogenic pathway involves the activation of multiple transcription factors and signaling cascades that regulate neural stem cell fate determination. NSI-189 phosphate treatment increases the expression of neurogenic markers including Ki67, which labels cells in active phases of the cell cycle, and microtubule-associated protein 2 (MAP2), a cytoskeletal protein essential for dendritic development and neuronal maturation [5] [6] [7]. In healthy adult mice, NSI-189 phosphate administration produces a dose-dependent increase in hippocampal volume, with documented increases of up to 20% in treated animals compared to vehicle controls [8] [9]. This volumetric expansion reflects both increased cell proliferation and enhanced dendritic arborization within the hippocampal formation.

The compound's neurogenic effects appear to be regionally specific, with activity concentrated in the subventricular zone and hippocampal dentate gyrus [10] [2]. This specificity is crucial for maintaining the precise cellular architecture required for optimal hippocampal function while avoiding potentially deleterious effects in non-neurogenic brain regions. Mechanistic studies demonstrate that NSI-189 phosphate's neurogenic activity requires both gene transcription and protein synthesis, as evidenced by complete blockade of its effects when co-administered with actinomycin D or cycloheximide [11].

Brain-Derived Neurotrophic Factor and Stem Cell Factor Modulation Dynamics

NSI-189 phosphate exerts profound effects on the expression and signaling of key neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) and stem cell factor (SCF). BDNF represents one of the most extensively studied neurotrophins, playing critical roles in neuronal survival, differentiation, and synaptic plasticity [5] [10]. NSI-189 phosphate treatment results in significant upregulation of BDNF protein levels in hippocampal cell cultures, with enzyme-linked immunosorbent assay (ELISA) studies demonstrating approximately five-fold increases in BDNF concentration following 48-hour treatment protocols [5] [10].

The mechanism of BDNF modulation involves activation of the tropomyosin receptor kinase B (TrkB) signaling pathway. NSI-189 phosphate treatment normalizes the phosphorylated TrkB to total TrkB protein ratio in experimental models of Angelman syndrome, suggesting restoration of compromised BDNF signaling [11] [12]. This TrkB pathway activation subsequently triggers downstream signaling cascades including the protein kinase B (Akt) pathway, which plays essential roles in cell survival, growth, and metabolic regulation [12] [13]. The phosphorylated Akt to total Akt ratio shows significant improvement following NSI-189 phosphate treatment in multiple experimental paradigms [11].

Stem cell factor (SCF) represents another critical target of NSI-189 phosphate's neurotrophic modulation. SCF functions as a key regulator of neural stem cell proliferation and survival, particularly during periods of active neurogenesis [10] [14]. NSI-189 phosphate treatment produces robust upregulation of SCF levels, with this effect being more pronounced than corresponding changes in vascular endothelial growth factor (VEGF) or glial-derived neurotrophic factor (GDNF) [10]. The enhanced SCF expression correlates with increased neural stem cell proliferation in human fetal hippocampus-derived cell cultures, with optimal effects observed at concentrations ranging from 1 to 3 micromolar [3].

The temporal dynamics of neurotrophic factor modulation reveal that BDNF upregulation becomes detectable within 24 to 48 hours of NSI-189 phosphate treatment, while SCF elevation peaks at 48 to 72 hours [5] [10]. These effects are sustained over extended treatment periods, with maintained BDNF expression observed throughout 16-week studies in diabetic animal models [5]. The protein synthesis-dependent nature of these neurotrophic effects underscores the compound's ability to induce lasting transcriptional and translational changes that support ongoing neuroplasticity processes [11].

Synaptic Plasticity Enhancement

Dendritic Arborization and Spine Density Effects

NSI-189 phosphate produces significant structural modifications to dendritic architecture that enhance synaptic connectivity and functional plasticity. The compound stimulates dendritic arborization through multiple mechanisms, including increased expression of cytoskeletal proteins essential for dendritic growth and stabilization [5] [7]. MAP2 protein expression shows sustained increases following NSI-189 phosphate treatment, with immunofluorescence studies demonstrating significant enhancements that persist for at least 12 weeks post-treatment [7]. MAP2 serves dual functions as both a marker of neuronal maturation and an active participant in microtubule stabilization processes that support dendritic elongation and branching [5].

Neurite outgrowth assays using primary adult rat dorsal root ganglion cultures demonstrate that NSI-189 phosphate treatment produces dose-dependent increases in total neurite length, with optimal effects observed at concentrations between 1 and 3 micromolar over 24-hour treatment periods [5] [6]. These structural enhancements extend beyond simple length increases to include improvements in neurite complexity and branching patterns. The compound's effects on neurite outgrowth appear to involve modulation of the actin cytoskeleton, as evidenced by changes in actin polymerization dynamics and growth cone motility [15] [16].

Dendritic spine morphology represents another critical target of NSI-189 phosphate's plasticity-enhancing effects. Dendritic spines serve as the primary sites of excitatory synaptic input in the central nervous system, and their structural plasticity underlies many forms of learning and memory [15] [17]. NSI-189 phosphate treatment enhances spine maturation processes, promoting the development of larger, more stable spine heads that correlate with increased synaptic strength [15] [16]. These morphological changes involve reorganization of the spine apparatus, a specialized endoplasmic reticulum structure that regulates calcium signaling and protein synthesis within individual spines [16].

The temporal course of dendritic modifications reveals that initial changes in spine morphology become apparent within hours of NSI-189 phosphate treatment, while more substantial architectural remodeling develops over days to weeks [11] [7]. The persistence of these structural changes suggests that NSI-189 phosphate initiates self-sustaining plasticity processes that continue beyond the period of direct pharmacological intervention. This sustained structural plasticity provides a cellular substrate for the long-lasting cognitive and behavioral improvements observed in preclinical studies [4] [18].

Glutamatergic and GABAergic System Interactions

NSI-189 phosphate modulates both excitatory glutamatergic and inhibitory GABAergic neurotransmitter systems in ways that enhance overall network function and plasticity. Within the glutamatergic system, the compound enhances N-methyl-D-aspartate (NMDA) receptor-mediated plasticity processes [11] [19]. Electrophysiological recordings from hippocampal slice preparations demonstrate that NSI-189 phosphate produces time- and dose-dependent increases in long-term potentiation (LTP) magnitude when induced by theta-burst stimulation protocols [11]. The optimal concentration for LTP enhancement is approximately 1 micromolar, with effects becoming apparent after 1 to 3 hours of treatment [11].

The mechanism of glutamatergic enhancement involves both presynaptic and postsynaptic modifications. NSI-189 phosphate treatment preserves expression levels of synaptophysin, a presynaptic vesicle protein essential for neurotransmitter release, under conditions that would normally reduce synaptic protein expression [5]. Similarly, the compound maintains expression of postsynaptic density protein 95 (PSD-95), a scaffolding protein that organizes postsynaptic glutamate receptors and signaling complexes [5]. These protective effects on synaptic protein expression help preserve glutamatergic transmission integrity under pathological conditions such as diabetes or ischemia [5] [20].

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking and function also show enhancement following NSI-189 phosphate treatment. The compound improves AMPA receptor-mediated synaptic responses, contributing to strengthened excitatory transmission [19] [17]. These effects on glutamate receptor function complement the structural spine modifications to produce coordinated enhancements in synaptic efficacy and plasticity capacity.

The GABAergic system interactions of NSI-189 phosphate involve modulation of parvalbumin-positive interneurons, a specific subclass of inhibitory neurons that play crucial roles in network oscillations and cognitive function [21] [22]. Approximately 95% of glial-derived neurotrophic factor (GDNF)-expressing cells in the striatum are parvalbumin-positive interneurons, and NSI-189 phosphate treatment helps maintain GDNF expression in these cells under pathological conditions [21]. This preservation of GABAergic interneuron function is essential for maintaining proper excitatory-inhibitory balance within neural circuits.

The coordinated modulation of both glutamatergic and GABAergic systems creates optimal conditions for synaptic plasticity while preventing excessive excitation or pathological synchronization. This balanced approach to neurotransmitter system modulation contributes to NSI-189 phosphate's broad therapeutic efficacy across diverse neurological and psychiatric conditions [1] [2] [23].

In Vitro and Ex Vivo Model Systems

Oxygen-Glucose Deprivation Rescue Assays

Oxygen-glucose deprivation (OGD) models represent well-established in vitro systems for studying ischemic brain injury and evaluating neuroprotective interventions [24] [20] [25]. NSI-189 phosphate demonstrates significant neuroprotective efficacy in multiple OGD paradigms, providing insights into its potential therapeutic applications for stroke and other ischemic conditions. In hippocampal cell culture models subjected to OGD followed by reperfusion, NSI-189 phosphate treatment produces significant attenuation of cell death when administered at concentrations ranging from 0.5 to 3.0 micromolar over 24 to 48-hour treatment periods [6] [26].

The neuroprotective mechanisms involve multiple cellular pathways that converge to enhance neuronal survival under ischemic conditions. NSI-189 phosphate treatment increases Ki67-positive cell counts in OGD-treated cultures, indicating enhanced proliferative responses that contribute to tissue repair [6] [26]. Concurrently, the compound increases MAP2 expression in surviving neurons, suggesting improved neuronal maturation and structural integrity following ischemic insult [6] [26]. These dual effects on both cell survival and maturation represent optimal outcomes for functional recovery following ischemic injury.

Mitochondrial function represents a critical target of NSI-189 phosphate's neuroprotective effects in OGD models. The compound restores mitochondrial respiratory capacity in neurons subjected to oxygen and glucose deprivation, with particular improvements in maximal respiratory capacity and spare respiratory capacity [5] [27]. These mitochondrial enhancements are especially pronounced in diabetic sensory neuron cultures, where NSI-189 phosphate treatment at 1.0 to 3.0 micromolar concentrations over 24-hour periods produces significant improvements in oxidative metabolism [5] [27].

Cell viability assessments using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays demonstrate dose-dependent improvements in neuronal survival following NSI-189 phosphate treatment in OGD models [6] [20]. The concentration-response relationship typically shows optimal neuroprotection at micromolar concentrations, with effects plateauing at higher doses. The temporal requirements for neuroprotection indicate that NSI-189 phosphate treatment is most effective when initiated during or immediately following the ischemic insult, though some beneficial effects are observed even when treatment is delayed [24] [25].

The mechanistic basis for OGD rescue involves modulation of multiple cell death pathways. NSI-189 phosphate treatment reduces nitric oxide production in ischemic neurons, thereby limiting nitrosative stress and associated cellular damage [20] [25]. The compound also stabilizes calcium homeostasis in neurons subjected to chemical OGD protocols using sodium azide, preventing the excessive calcium influx that triggers excitotoxic cell death [20]. These protective mechanisms combine to produce robust neuroprotection across diverse models of ischemic injury.

Neural Stem Cell Differentiation Studies

Neural stem cell differentiation represents a fundamental process underlying both normal brain development and regenerative responses to injury. NSI-189 phosphate demonstrates potent effects on neural stem cell fate determination and differentiation efficiency in multiple experimental systems [3] [28] [29] [30]. Human fetal hippocampus-derived neural stem cells show enhanced neurogenesis when treated with NSI-189 phosphate at concentrations ranging from 0.1 to 1.0 micromolar over 7-day culture periods [3] [31]. These effects manifest as increased numbers of cells expressing neuronal differentiation markers while maintaining appropriate stem cell pool sizes.

Neurosphere formation assays provide quantitative measures of neural stem cell proliferation and self-renewal capacity. NSI-189 phosphate treatment increases both the diameter and number of neurospheres formed in culture, indicating enhanced proliferative responses and improved stem cell viability [29] [30]. Optimal effects are typically observed at concentrations between 0.5 and 2.0 micromolar over 14-day treatment periods, with higher concentrations sometimes producing plateau or diminishing effects.

The molecular mechanisms underlying enhanced neural stem cell differentiation involve upregulation of specific transcription factors and signaling pathways that promote neuronal fate commitment. NSI-189 phosphate treatment increases expression of beta-tubulin III, an early neuronal marker that indicates commitment to the neuronal lineage [28] [30]. Concurrently, the compound enhances expression of other neuronal differentiation markers while maintaining appropriate levels of stem cell markers such as nestin and Sox2.

Differentiation marker analysis reveals that NSI-189 phosphate promotes preferential differentiation toward neuronal rather than glial lineages. The percentage of beta-tubulin III-positive neurons increases significantly in treated cultures, while the proportion of glial fibrillary acidic protein (GFAP)-positive astrocytes remains stable or shows modest increases [28] [30]. This neuronal bias in differentiation outcomes is particularly beneficial for applications requiring neuronal replacement or circuit reconstruction.

The temporal dynamics of neural stem cell differentiation show that initial lineage commitment occurs within the first week of NSI-189 phosphate treatment, while full neuronal maturation requires 2 to 3 weeks of continued culture [28] [30]. The differentiated neurons display appropriate morphological characteristics including extended neurites, growth cones, and synaptic specializations. Functional maturation, as assessed by electrophysiological recordings, demonstrates that NSI-189 phosphate-differentiated neurons develop normal membrane properties and synaptic responses [32] [33].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

2: Allen BD, Acharya MM, Lu C, et al. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189. Radiat Res. 2018;189(4):345‐353. doi:10.1667/RR14879.1

3: Liu Y, Johe K, Sun J, et al. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189. Neuropharmacology. 2019;144:337‐344. doi:10.1016/j.neuropharm.2018.10.038

4: Jolivalt CG, Marquez A, Quach D, et al. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189. Diabetes. 2019;68(11):2143‐2154. doi:10.2337/db19-0271

5: McIntyre RS, Johe K, Rong C, Lee Y. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects. Expert Opin Investig Drugs. 2017;26(6):767‐770. doi:10.1080/13543784.2017.1324847

6: Papakostas GI, Johe K, Hand H, et al. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder [published online ahead of print, 2019 Jan 9]. Mol Psychiatry. 2019;10.1038/s41380-018-0334-8. doi:10.1038/s41380-018-0334-8

7: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients [published correction appears in Mol Psychiatry. 2016 Oct;21(10):1483-4]. Mol Psychiatry. 2016;21(10):1372‐1380. doi:10.1038/mp.2015.178

8: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients. Mol Psychiatry. 2016;21(10):1483‐1484. doi:10.1038/mp.2016.140